6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves several steps:
Starting Material: The synthesis begins with 2-aminonicotinonitrile.
Bromination: The aromatic ring is brominated.
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired product.
Industrial Production Methods
Industrial production methods often utilize microwave irradiation to enhance the efficiency and yield of the synthesis. This method reduces the formation of undesirable by-products and improves the overall yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Condensation Reactions: Formation of new heterocyclic compounds through condensation with other reagents.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Condensation Reactions: Often carried out under reflux conditions with appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cellular processes essential for the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-chloropyrido[2,3-d]pyrimidine
- 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the imino group, which contributes to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C7H5BrN4O |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2,4H,(H2,9,12,13) |
InChI Key |
NCEXJGNMSGNQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=N)NC(=O)C21)Br |
Origin of Product |
United States |
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